3-Amino-4-(piperazin-1-yl)benzenesulfonamide
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Description
3-Amino-4-(piperazin-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C10H16N4O2S and its molecular weight is 256.33 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-Amino-4-(piperazin-1-yl)benzenesulfonamide involves the reaction of piperazine with 3-nitrobenzenesulfonamide followed by reduction of the nitro group to an amino group.
Starting Materials
3-nitrobenzenesulfonamide, piperazine, reducing agent (e.g. hydrogen gas and palladium catalyst)
Reaction
Dissolve 3-nitrobenzenesulfonamide and piperazine in a suitable solvent (e.g. ethanol), Heat the mixture to reflux for several hours, Cool the mixture and filter the resulting solid, Dissolve the solid in a suitable solvent (e.g. ethanol), Add a reducing agent (e.g. hydrogen gas and palladium catalyst) to the solution, Heat the mixture under pressure for several hours, Cool the mixture and filter the resulting solid, Wash the solid with a suitable solvent (e.g. water or ethanol), Dry the solid under vacuum to obtain 3-Amino-4-(piperazin-1-yl)benzenesulfonamide
properties
IUPAC Name |
3-amino-4-piperazin-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c11-9-7-8(17(12,15)16)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6,11H2,(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZOMUOKGMTFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(piperazin-1-yl)benzenesulfonamide |
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